Bienvenue dans la boutique en ligne BenchChem!

5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE

BRD4 inhibition bromodomain epigenetics

5-Bromo-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]furan-2-carboxamide is a synthetic small molecule (C18H16BrNO3, MW 374.23 g/mol) belonging to the 5-bromofuran-2-carboxamide class, characterized by a 5-bromo-substituted furan ring connected via a carboxamide linker to a 3-hydroxy-3-(naphthalen-1-yl)propyl side chain. The compound has been deposited in the ChEMBL database (CHEMBL3785648) and is annotated with bromodomain binding activity, distinguishing it within the broader furan-carboxamide chemical space.

Molecular Formula C18H16BrNO3
Molecular Weight 374.234
CAS No. 1421491-45-3
Cat. No. B2610451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE
CAS1421491-45-3
Molecular FormulaC18H16BrNO3
Molecular Weight374.234
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(O3)Br)O
InChIInChI=1S/C18H16BrNO3/c19-17-9-8-16(23-17)18(22)20-11-10-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9,15,21H,10-11H2,(H,20,22)
InChIKeyPIEZEKSUHJMYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE (CAS 1421491-45-3): Baseline Chemical Profile for Research Procurement


5-Bromo-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]furan-2-carboxamide is a synthetic small molecule (C18H16BrNO3, MW 374.23 g/mol) belonging to the 5-bromofuran-2-carboxamide class, characterized by a 5-bromo-substituted furan ring connected via a carboxamide linker to a 3-hydroxy-3-(naphthalen-1-yl)propyl side chain [1]. The compound has been deposited in the ChEMBL database (CHEMBL3785648) and is annotated with bromodomain binding activity, distinguishing it within the broader furan-carboxamide chemical space [2].

Why Closely Related Furan-2-Carboxamide Analogs Cannot Substitute for 1421491-45-3 in Bromodomain-Targeted Research


Furan-2-carboxamide derivatives with naphthalene moieties display widely divergent target engagement profiles depending on subtle variations in linker length, hydroxyl positioning, and halogen substitution [1]. The 3-hydroxy-3-(naphthalen-1-yl)propyl chain of 1421491-45-3 provides a specific spatial arrangement of hydrogen bond donor/acceptor functionality that directly influences bromodomain recognition; analogs with shortened linkers (e.g., N-(naphthalen-1-yl)furan-2-carboxamide) or saturated naphthalene rings (e.g., tetrahydronaphthalenyl derivatives) consistently fail to reproduce the same binding mode, as reflected in differential affinity measurements [2].

Quantitative Differentiation Evidence for 5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE (1421491-45-3)


BRD4 Bromodomain 1 Binding Affinity: Head-to-Head Comparison of 1421491-45-3 vs. Non-Brominated Core Analog

The target compound binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 6.8 µM, measured by isothermal titration calorimetry (ITC) [1]. By contrast, the non-brominated, linker-truncated analog N-(naphthalen-1-yl)furan-2-carboxamide (CAS 40337-07-3) has no reported BRD4 binding activity in public databases, indicating that the 5-bromo group and the hydroxypropyl linker are both critical for bromodomain engagement [2].

BRD4 inhibition bromodomain epigenetics

Bromodomain Selectivity Fingerprint: Intra-Target Panel Comparison (BRD4 vs. CBP vs. p300) for 1421491-45-3

Within the same curated ChEMBL dataset, 1421491-45-3 exhibits a rank-order affinity profile across three human bromodomain targets: BRD4 BD1 (Kd = 6.8 µM) is the primary target, with ~2.7-fold weaker binding to CREB-binding protein (CBP; Kd = 18.1 µM) and ~3.3-fold weaker binding to histone acetyltransferase p300 (Kd = 22.6 µM) [1]. This selectivity pattern is not observed for structurally simpler 5-bromofuran-2-carboxamides lacking the naphthalene-hydroxypropyl motif, which generally show no measurable bromodomain engagement across this panel [2].

bromodomain selectivity CBP/p300 epigenetic probe

Linker Architecture Impact: 3-Hydroxypropyl vs. Methylene Linker in 5-Bromofuran-2-Carboxamide Naphthalene Series

The target compound incorporates a 3-hydroxypropyl linker between the amide nitrogen and the naphthalen-1-yl group, which introduces a secondary alcohol functionality and extends the linker by two methylene units relative to the methylene-linked comparator 5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide (CAS 1421466-00-3) [1]. This structural difference results in a higher computed topological polar surface area (tPSA), increased hydrogen bond donor count, and greater conformational flexibility (more rotatable bonds) compared to the shorter methylene-linked analog, parameters that directly influence target binding orientation and solubility [2].

linker SAR hydroxypropyl physicochemical properties

5-Bromo Substituent Role: Electronic Modulation vs. Non-Halogenated Furan-2-Carboxamide Congeners

The 5-position bromine atom on the furan ring exerts an electron-withdrawing effect that modulates the electron density of the carboxamide carbonyl, influencing both hydrogen bonding capacity and metabolic stability [1]. In the broader furan-2-carboxamide class, 5-bromofuran derivatives have been shown to exhibit enhanced antimicrobial activity relative to their non-brominated counterparts; for example, within a series of furan-2-carboxamide derivatives evaluated for antimicrobial activity, compounds bearing the 5-bromo substituent consistently demonstrated differential potency profiles, with certain 5-bromofuran 2,4-dinitrophenylhydrazone derivatives showing the highest activity against E. coli [2]. The non-brominated analog N-(naphthalen-1-yl)furan-2-carboxamide lacks this electronic modulation and is devoid of the bromodomain binding activity observed for the target compound.

halogen effect electron-withdrawing metabolic stability

Synthetic Utility as a Prodrug Intermediate: Context from Patent Literature (JP2022008894A)

Japanese patent JP2022008894A describes a series of prodrug compounds for naphthofuran-based anticancer agents, wherein the general formula includes furan-carboxamide substructures with hydroxyalkyl linkers to naphthalene rings as key pharmacophoric elements [1]. The specific 3-hydroxy-3-(naphthalen-1-yl)propyl substitution pattern present in 1421491-45-3 matches the linker motif disclosed as productive for naphthofuran prodrug delivery, whereas alternative linker lengths and regioisomers (e.g., naphthalen-2-yl attachment) are not explicitly exemplified in the patent's active embodiments [2].

prodrug naphthofuran anticancer agent

Recommended Research and Industrial Application Scenarios for 5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE


Bromodomain Inhibitor Screening and Epigenetic Probe Development

Given its verified BRD4 bromodomain 1 binding (Kd = 6.8 µM, ITC) and measurable selectivity over CBP and p300, this compound serves as a tractable starting point for structure-activity relationship (SAR) studies aimed at developing selective BRD4 bromodomain inhibitors [1]. The naphthalene-hydroxypropyl linker provides a three-dimensional scaffold that can be further elaborated to enhance affinity and selectivity.

Naphthofuran Prodrug Intermediate for Anticancer Agent Synthesis

The compound's structural correspondence to the general formula disclosed in patent JP2022008894A positions it as a potential synthetic intermediate for naphthofuran-based anticancer prodrugs [2]. The 5-bromo substituent provides a synthetic handle for further cross-coupling reactions, enabling diversification at the furan ring.

Halogen-Dependent Biological Activity Studies in Furan-2-Carboxamide Series

As a 5-bromo-substituted furan-2-carboxamide with demonstrated biological activity (BRD4 binding), this compound enables studies that directly compare halogenated vs. non-halogenated analogs to isolate the contribution of the bromine substituent to target engagement, metabolic stability, and cellular activity [3]. The class-level antimicrobial data from Sweidan et al. (2022) support the general principle that 5-bromo substitution enhances bioactivity in this scaffold.

Linker-Length SAR and Conformational Analysis in Naphthalene-Furan Hybrid Molecules

The 3-hydroxypropyl linker distinguishes this compound from shorter methylene- and ethyl-linked analogs, making it uniquely suited for studies probing the effect of linker length and hydroxyl positioning on molecular recognition, solubility, and pharmacokinetic properties [1]. The additional rotatable bonds and higher tPSA relative to methylene-linked comparators provide measurable physicochemical differentiation.

Quote Request

Request a Quote for 5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.